molecular formula C14H20N2O4 B2514490 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione CAS No. 2176201-27-5

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2514490
CAS No.: 2176201-27-5
M. Wt: 280.324
InChI Key: DKSPYBGHNLGGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a morpholine ring fused with a piperidine ring and a cyclobutanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione typically involves the reaction of morpholine derivatives with piperidine and cyclobutanecarbonyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Morpholine-3,5-dione: Shares the morpholine ring but lacks the piperidine and cyclobutanecarbonyl groups.

    Piperidin-4-yl derivatives: Similar piperidine ring structure but different substituents.

Uniqueness

4-(1-Cyclobutanecarbonylpiperidin-4-yl)morpholine-3,5-dione is unique due to its combination of morpholine, piperidine, and cyclobutanecarbonyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[1-(cyclobutanecarbonyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c17-12-8-20-9-13(18)16(12)11-4-6-15(7-5-11)14(19)10-2-1-3-10/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSPYBGHNLGGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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